molecular formula C21H23N5O2S B3304183 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 921580-89-4

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B3304183
CAS No.: 921580-89-4
M. Wt: 409.5 g/mol
InChI Key: LLDVQGIJPLYWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at the 7-position and a sulfanyl-acetamide moiety at the 3-position. Its synthesis likely follows methodologies analogous to related triazole-thioacetamides, involving cycloaddition reactions or nucleophilic substitution of bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-3-28-17-10-8-16(9-11-17)25-12-13-26-20(25)23-24-21(26)29-14-19(27)22-18-7-5-4-6-15(18)2/h4-11H,3,12-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDVQGIJPLYWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Key steps include:

    Formation of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions using ethoxyphenyl halides.

    Attachment of the methylphenyl group: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using suitable catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:

Compound Name / Identifier Substituents Molecular Weight (g/mol) Key Pharmacological Findings Chemical Similarity (Tanimoto Coefficient*) Reference
Target Compound 7-(4-Ethoxyphenyl), N-(2-methylphenyl) ~477.6 (estimated) N/A N/A
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Chlorophenyl, naphthyloxy-triazole 393.11 Antimicrobial activity (unquantified) 0.62–0.68
2-[(4-(3-Methylphenyl)-5-[[(4-methylphenyl)sulfanyl]methyl]-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-Methylphenyl, p-tolylsulfanyl, trifluoromethylphenyl 546.6 Anticancer activity (IC₅₀: 8.2 μM against MCF-7) 0.71–0.75
2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 4-Methoxyphenyl, 2,4,6-trimethylphenyl 491.6 Unreported 0.85–0.89
2-[(4-Amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide (FP1-12) Phenyl, hydroxylamino 291.3 Antiproliferative (IC₅₀: 12.5 μM against HeLa) 0.45–0.52

*Tanimoto coefficients estimated using binary fingerprints (e.g., MACCS keys or ECFP4) via cheminformatics tools like RDKit .

Key Observations:

  • Substituent Effects: The 4-ethoxyphenyl group in the target compound may confer higher metabolic stability compared to the 4-methoxyphenyl analog () due to reduced oxidative dealkylation susceptibility .
  • Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced anticancer activity, likely due to increased electrophilicity and target binding affinity .
  • Similarity Metrics: High Tanimoto scores (e.g., 0.85–0.89 for ) correlate with conserved imidazo-triazole scaffolds but diverge in side-chain functionalities, impacting target selectivity .

Research Findings and Mechanistic Insights

Chemical Reactivity and Target Prediction

CSNAP (Chemical Similarity Network Analysis Pulldown) algorithms predict shared targets with kinase inhibitors (e.g., EGFR or VEGFR2) due to conserved triazole-thioacetamide pharmacophores .

Pharmacophore Overlap and Divergence

The sulfanyl-acetamide moiety is critical for hydrogen bonding with catalytic residues in enzyme targets, as seen in crystallographic studies of analogous compounds . However, the 2-methylphenyl group in the target compound may sterically hinder interactions compared to smaller substituents (e.g., hydroxylamino in ), reducing potency but improving solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.